2-(3-Oxocyclopentyl)acetic acid is an organic compound characterized by its unique cyclopentyl structure and a keto group, which contributes to its distinct chemical properties. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and as a precursor for synthesizing more complex molecules.
The compound can be synthesized through various chemical routes, often involving cyclopentanone and amino acids like glycine. Its significance in research stems from its role as a building block for more complex organic structures and its potential therapeutic applications.
2-(3-Oxocyclopentyl)acetic acid belongs to the class of amino acids and derivatives, specifically categorized under α-amino acids due to the presence of an amino group adjacent to the carboxylic acid functionality. This classification allows it to participate in various biochemical reactions and pathways.
The synthesis of 2-(3-oxocyclopentyl)acetic acid can be achieved through several methods:
The reaction conditions generally include:
The molecular formula of 2-(3-oxocyclopentyl)acetic acid is , with a molecular weight of approximately 157.17 g/mol. The compound features a cyclopentyl ring attached to a keto group, contributing to its unique structural properties.
2-(3-Oxocyclopentyl)acetic acid can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(3-oxocyclopentyl)acetic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions that may influence metabolic processes.
The compound's effects are mediated through binding at active sites on enzymes, which can alter their activity and lead to significant biological outcomes. This property makes it a candidate for further research into its therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C7H11NO3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 2-amino-2-(3-oxocyclopentyl)acetic acid |
InChI Key | HRHHTWSINBNZKD-UHFFFAOYSA-N |
2-(3-Oxocyclopentyl)acetic acid finds numerous applications in scientific research:
2-(3-Oxocyclopentyl)acetic acid represents a fundamental cyclopentanone-containing structural motif in plant and fungal lipid metabolism. Characterized by a cyclopentane ring with a ketone group at the C3 position and an acetic acid side chain, this compound (CAS 3128-05-0, C~7~H~10~O~3~) serves as a critical biosynthetic precursor for complex oxylipins [1] [4]. Its structural simplicity belies its biochemical significance, as the 3-oxocyclopentyl moiety provides the reactive framework for diverse downstream modifications. This scaffold is biosynthetically derived from unsaturated fatty acid precursors through oxidative cyclization mechanisms that are evolutionarily conserved across plant and fungal kingdoms. The compound's inherent reactivity, particularly at the enone system within the cyclopentanone ring, enables its participation in spontaneous and enzyme-catalyzed transformations that yield structurally complex metabolites with significant biological activities [3] [10].
The formation of the 3-oxocyclopentyl acetic acid backbone originates from the oxidative metabolism of polyunsaturated fatty acids (PUFAs), predominantly α-linolenic acid (18:3) in plants and linoleic acid (18:2) in fungi. This biosynthetic pathway employs a conserved sequence of enzymatic reactions beginning with the stereoselective dioxygenation catalyzed by 13-lipoxygenase (13-LOX). This enzyme introduces molecular oxygen at the C13 position of the fatty acid chain, forming the corresponding hydroperoxide [2] [8]. The resulting fatty acid hydroperoxide undergoes cyclization through the catalytic activity of allene oxide synthase (AOS), a cytochrome P450 enzyme (CYP74A family) that dehydrates the hydroperoxide to form an unstable epoxide intermediate known as an allene oxide [8].
The cyclization to the cyclopentanone structure occurs via allene oxide cyclase (AOC), which stereoselectively directs the collapse of the allene oxide into the optically active cyclopentanone derivative. This enzyme-mediated transformation proceeds through an SN2' mechanism, resulting in the formation of (9S,13S)-12-oxophytodienoic acid (OPDA) as the initial cyclized product in plants [8]. The 3-oxocyclopentyl acetic acid structure emerges from OPDA through successive rounds of β-oxidation, which shorten the carboxylic acid side chain and generate the 3-oxocyclopentyl acetic acid moiety as a key intermediate. This enzymatic shortening occurs in peroxisomes and involves four distinct reactions: (1) activation to the CoA ester by OPDA-CoA ligase, (2) hydration by enoyl-CoA hydratase, (3) dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and (4) thiolytic cleavage by β-ketothiolase. These steps collectively remove two-carbon units from the carboxylic acid side chain while preserving the cyclopentanone core [8] [10].
Table 1: Enzymatic Steps in 3-Oxocyclopentyl Acetic Acid Formation
Enzyme | EC Number | Function | Cellular Localization |
---|---|---|---|
Lipoxygenase (LOX) | EC 1.13.11.12 | Dioxygenation of polyunsaturated fatty acids | Chloroplast (plants), Cytosol (fungi) |
Allene Oxide Synthase (AOS) | EC 4.2.1.92 | Dehydration of fatty acid hydroperoxides to allene oxides | Chloroplast envelope (plants), Microsomes (fungi) |
Allene Oxide Cyclase (AOC) | EC 5.3.99.6 | Cyclization of allene oxides to oxophytodienoates | Chloroplast stroma (plants), Cytosol (fungi) |
OPDA Reductase | EC 1.3.1.42 | Reduction of OPDA enone bond | Peroxisomes |
β-Oxidation Enzymes | Multiple | Sequential shortening of carboxylic acid side chain | Peroxisomes |
In fungi such as Lasiodiplodia theobromae, an analogous pathway operates but with significant mechanistic distinctions. Fungal cyclization employs a non-enzymatic pathway under physiological pH conditions, where the allene oxide undergoes spontaneous cyclization to form cis-OPDA isomers. These isomers are subsequently reduced and undergo β-oxidation to yield 2-(3-oxocyclopentyl)acetic acid derivatives [2]. The spontaneous nature of fungal cyclization accounts for the broader stereochemical diversity observed in fungal oxylipins compared to their plant counterparts, which maintain strict stereocontrol through AOC enzyme specificity. Recent studies have revealed that fungal β-oxidation enzymes exhibit broader substrate specificity than plant enzymes, enabling the processing of both saturated and unsaturated cyclopentanone carboxylic acid precursors to yield diverse 3-oxocyclopentyl derivatives [2].
2-(3-Oxocyclopentyl)acetic acid serves as the fundamental structural unit in the biosynthesis of jasmonic acid (JA) and its derivatives (jasmonates), which function as essential lipid-derived signaling molecules in plants and certain fungi. Chemically, jasmonic acid is characterized as an oxo monocarboxylic acid derivative of 2-(3-oxocyclopentyl)acetic acid substituted by a (2Z)-pent-2-en-1-yl group at position 2 of the cyclopentane ring [3] [6]. The structural relationship between 2-(3-oxocyclopentyl)acetic acid and jasmonic acid exemplifies how simple cyclopentanone carboxylic acids serve as precursors for complex signaling molecules. The biosynthetic transformation occurs through the enzymatic addition of three acetyl-CoA units to the 2-(3-oxocyclopentyl)acetic acid core via a thiolase-mediated Claisen condensation mechanism, extending the carboxylic acid chain to form the characteristic (7Z)-jasmonic acid precursor [8] [10].
In the fungus Lasiodiplodia theobromae, 2-(3-oxocyclopentyl)acetic acid derivatives serve as central precursors for diverse jasmonate structures. This fungal species produces jasmonic acid as the primary metabolite, along with structurally related compounds including 9,10-didehydro-JA (9,10-ddh-JA), 11-hydroxy JA, and 12-hydroxy JA sulfate (12-HSO~4~-JA) as minor derivatives [2]. These modifications occur through cytochrome P450-catalyzed hydroxylations, dehydrogenations, and sulfotransferase-mediated conjugations of the core 3-oxocyclopentyl structure. The biosynthetic flexibility of the 3-oxocyclopentyl scaffold enables the production of structurally diverse jasmonates with distinct biological activities. For instance, cucurbic acid (a phytohormone involved in plant growth regulation) has been detected in trace amounts in fungal cultures, though its biosynthetic pathway from the 3-oxocyclopentyl precursor remains uncharacterized [2].
Table 2: Jasmonate Derivatives Biosynthesized from 2-(3-Oxocyclopentyl)acetic Acid Core in Fungi
Jasmonate Derivative | Structural Modification | Biological Significance | Occurrence |
---|---|---|---|
Jasmonic Acid (JA) | (1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentane acetic acid | Master regulatory molecule | Plants, Fungi |
9,10-Didehydro-JA | Dehydrogenation at C9-C10 | Enhanced signaling activity | Fungal cultures |
11-Hydroxy-JA | Hydroxylation at C11 | Metabolic intermediate | Plants, Fungi |
12-Hydroxy-JA Sulfate | Hydroxylation at C12 with sulfate conjugation | Water-soluble storage form | Fungal cultures |
Cucurbic Acid | Hydroxylation at C6 with lactone formation | Growth regulation | Trace amounts in fungi |
The functional significance of 2-(3-oxocyclopentyl)acetic acid derivatives extends beyond jasmonate biosynthesis to include various cyclopentanone-containing oxylipins. Fungi produce analogs such as 3-oxo-2-(2-pentenyl)cyclopentane-1-butyric acid, 3-oxo-2-(2-pentenyl)cyclopentane-1-hexanoic acid, and 3-oxo-2-(2-pentenyl)cyclopentane-1-octanoic acid, all derived through varying degrees of chain elongation from the core 3-oxocyclopentyl structure [2]. These compounds demonstrate how modifications to the carboxylic acid side chain of 2-(3-oxocyclopentyl)acetic acid generate structural diversity within oxylipin classes. The biological activities of these derivatives include roles as signaling molecules in fungal development, secondary metabolite production, and potentially in fungal-plant interactions. Research indicates that these oxylipins may function as interkingdom signals that modulate plant defense responses when secreted by phytopathogenic fungi [2] [8].
The biosynthesis of 2-(3-oxocyclopentyl)acetic acid and its derivatives is under complex genetic regulation that coordinates primary and secondary metabolic pathways. In plants, the JA biosynthetic genes are transcriptionally regulated by a positive feedback loop wherein existing jasmonate levels activate the expression of biosynthetic enzymes. This regulation occurs through the conserved SCF^COI1^-JAZ co-receptor system, where jasmonoyl-isoleucine (JA-Ile) promotes the ubiquitination and degradation of JAZ repressor proteins, thereby releasing transcription factors (MYC2, MYC3, MYC4) that activate JA-biosynthetic genes including LOX, AOS, AOC, and OPR3 [8]. This transcriptional cascade ensures rapid amplification of 3-oxocyclopentyl acetic acid production during stress responses.
Fungal genomes encode homologous enzymatic pathways for oxylipin biosynthesis, though with distinct regulatory mechanisms. The genome of Lasiodiplodia theobromae, a prolific producer of jasmonates and related cyclopentanone derivatives, contains gene clusters dedicated to oxylipin metabolism. Current genome sequencing initiatives through the MycoCosm project have revealed that these clusters include genes encoding lipoxygenases, cytochrome P450 enzymes (including putative allene oxide synthases), and thiolases that collectively facilitate the transformation of fatty acids into 3-oxocyclopentyl acetic acid derivatives [2]. Heterologous expression of the lasiodiplodin biosynthetic gene cluster from L. theobromae in Saccharomyces cerevisiae has demonstrated the feasibility of reconstructing these pathways in model systems, confirming the genetic basis for cyclopentanone formation in fungi [2].
Epigenetic regulation significantly influences the production of 2-(3-oxocyclopentyl)acetic acid derivatives through chromatin remodeling mechanisms. In both plants and fungi, histone acetylation and methylation states determine the accessibility of oxylipin biosynthetic genes. Research in Arabidopsis thaliana has demonstrated that histone deacetylases (HDACs) repress JA-biosynthetic genes under non-inducing conditions, while stress signals trigger histone acetyltransferase (HAT) activity that acetylates histones at promoter regions, facilitating gene expression [8]. Similarly, in fungal systems, chromatin modifiers influence the production of secondary metabolites derived from 3-oxocyclopentyl precursors. Small molecule epigenetic modifiers such as histone deacetylase inhibitors and DNA methyltransferase inhibitors have been shown to upregulate oxylipin biosynthetic genes in Lasiodiplodia species, indicating conserved epigenetic control mechanisms across kingdoms [2].
The genetic regulation of 3-oxocyclopentyl acetic acid metabolism is further modulated by cross-talk with other hormonal pathways. In plants, salicylic acid (SA) signaling antagonizes JA biosynthesis through NPR1-mediated repression of JA-biosynthetic genes. Pathogen effectors from fungi exploit this cross-talk by manipulating SA levels to suppress JA-dependent defenses, highlighting the importance of precise genetic control over 3-oxocyclopentyl acetic acid production in plant-pathogen interactions [8]. Fungal genomes encode signaling components analogous to plant hormone pathways, suggesting potential intracellular regulatory networks that modulate oxylipin production in response to developmental and environmental cues. Recent transcriptomic analyses of L. theobromae under varying culture conditions have identified transcription factors that co-regulate genes involved in the biosynthesis of 3-oxocyclopentyl acetic acid derivatives and other secondary metabolites, providing insights into the genetic networks controlling cyclopentanone-containing metabolites [2].
Table 3: Genetic and Epigenetic Regulators of 3-Oxocyclopentyl Acetic Acid Metabolism
Regulator Type | Specific Factors | Mechanism of Action | Organism |
---|---|---|---|
Transcription Factors | MYC2, MYC3, MYC4 | Bind G-box elements in JA-responsive promoters | Plants |
bZIP-type factors | Regulate antioxidant response elements in oxylipin genes | Fungi | |
Epigenetic Modifiers | Histone Deacetylases (HDACs) | Repress oxylipin gene expression | Plants, Fungi |
Histone Acetyltransferases (HATs) | Activate oxylipin gene expression | Plants, Fungi | |
DNA Methyltransferases | Silencing of secondary metabolite clusters | Fungi | |
Hormonal Cross-talk | JAZ-COI1-SCF complex | Degrades repressors of JA biosynthesis | Plants |
Salicylic Acid Pathway | Antagonizes JA signaling through NPR1 | Plants |
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